ethyl 3-(4-fluorophenyl)-5-(3-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
CAS No.: 851949-13-8
Cat. No.: VC4159965
Molecular Formula: C23H18FN3O5S
Molecular Weight: 467.47
* For research use only. Not for human or veterinary use.
![ethyl 3-(4-fluorophenyl)-5-(3-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate - 851949-13-8](/images/structure/VC4159965.png)
CAS No. | 851949-13-8 |
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Molecular Formula | C23H18FN3O5S |
Molecular Weight | 467.47 |
IUPAC Name | ethyl 3-(4-fluorophenyl)-5-[(3-methoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Standard InChI | InChI=1S/C23H18FN3O5S/c1-3-32-23(30)19-17-12-33-21(25-20(28)13-5-4-6-16(11-13)31-2)18(17)22(29)27(26-19)15-9-7-14(24)8-10-15/h4-12H,3H2,1-2H3,(H,25,28) |
Standard InChI Key | YEQRPLXARQCTJL-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)OC)C4=CC=C(C=C4)F |
Key Functional Groups:
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Fluorophenyl group: Enhances lipophilicity and may influence biological activity through interactions with hydrophobic sites or halogen bonding.
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Methoxybenzamido group: Provides hydrogen-bonding capacity and potential bioactivity.
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Carboxylate ester: Commonly used to improve solubility or as a prodrug moiety for bioavailability enhancement.
Synthesis Pathways
The synthesis of such compounds typically involves:
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Formation of the thieno[3,4-d]pyridazine core:
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Starting from thiophene derivatives via cyclization reactions with hydrazine derivatives to form the pyridazine ring.
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Substitution Reactions:
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Introduction of the fluorophenyl group using electrophilic aromatic substitution or cross-coupling methods (e.g., Suzuki coupling).
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Amidation to attach the methoxybenzamido group.
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Esterification:
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Formation of the ethyl ester group through condensation with ethanol in acidic conditions.
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Potential Applications
Compounds with thieno[3,4-d]pyridazine scaffolds are known for their diverse pharmacological properties. The specific functional groups in this molecule suggest potential applications in medicinal chemistry:
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Anticancer agents: The fluorophenyl and amide groups are often present in kinase inhibitors or DNA-interacting drugs.
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Antimicrobial agents: The thieno-pyridazine core has been explored for antibacterial and antifungal activities.
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Anti-inflammatory drugs: Similar structures have been studied for their ability to inhibit inflammatory pathways.
Research Implications
Future studies could focus on:
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Biological Activity Testing:
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Screening for anticancer, antimicrobial, or anti-inflammatory activities.
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Structure-Activity Relationship (SAR) Studies:
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Modifying substituents to optimize potency and selectivity.
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Pharmacokinetics:
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Evaluating absorption, distribution, metabolism, and excretion (ADME) profiles.
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If you have access to specialized databases or journals, further details about this compound might be available in related patents or peer-reviewed articles focusing on thieno-pyridazine derivatives.
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